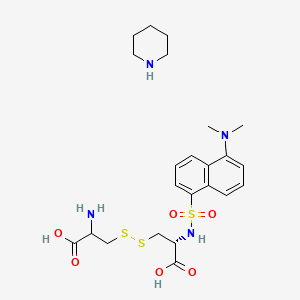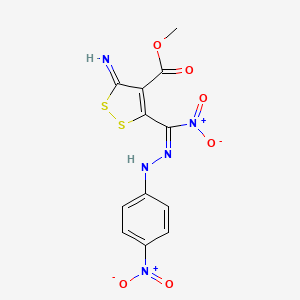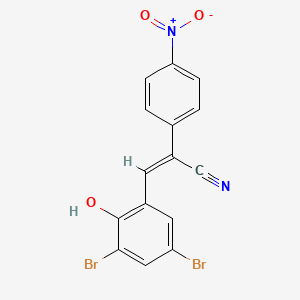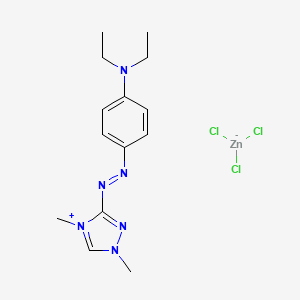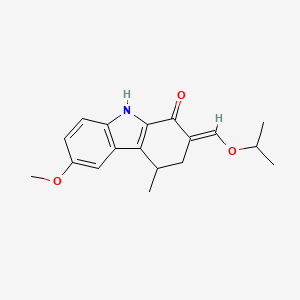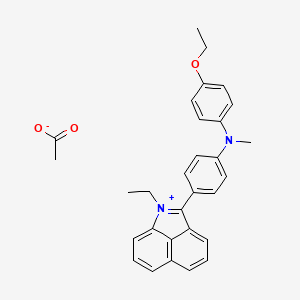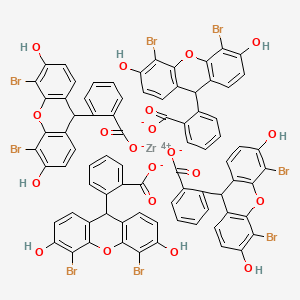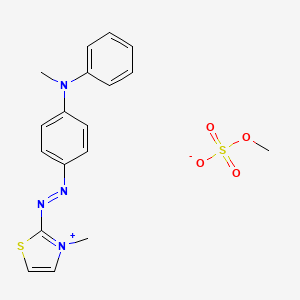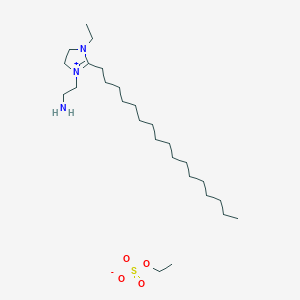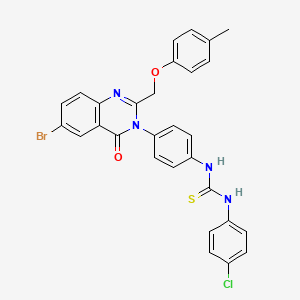
Thiourea, N-(4-(6-bromo-2-((4-methylphenoxy)methyl)-4-oxo-3(4H)-quinazolinyl)phenyl)-N'-(4-chlorophenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- Reactants: Quinazolinone, bromine, 4-methylphenol
- Conditions: Controlled temperature, solvent medium
Step 3: Formation of Thiourea Linkage
- Reactants: Intermediate product, 4-chlorophenyl isothiocyanate
- Conditions: Room temperature, inert atmosphere
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Thiourea, N-(4-(6-bromo-2-((4-methylphenoxy)methyl)-4-oxo-3(4H)-quinazolinyl)phenyl)-N’-(4-chlorophenyl)- typically involves multi-step organic reactions. The process may start with the preparation of the quinazolinone core, followed by the introduction of the bromo and phenoxy groups. The final step involves the formation of the thiourea linkage.
-
Step 1: Synthesis of Quinazolinone Core
- Reactants: Anthranilic acid, formamide
- Conditions: Reflux in the presence of a catalyst
Chemical Reactions Analysis
Types of Reactions
Thiourea, N-(4-(6-bromo-2-((4-methylphenoxy)methyl)-4-oxo-3(4H)-quinazolinyl)phenyl)-N’-(4-chlorophenyl)- can undergo various chemical reactions, including:
-
Oxidation: : Conversion to corresponding sulfonyl derivatives
- Reagents: Hydrogen peroxide, peracids
- Conditions: Mild to moderate temperatures
-
Reduction: : Reduction of the quinazolinone core
- Reagents: Sodium borohydride, lithium aluminum hydride
- Conditions: Low temperatures, inert atmosphere
-
Substitution: : Halogen exchange or nucleophilic substitution
- Reagents: Halide salts, nucleophiles
- Conditions: Solvent medium, controlled temperatures
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonyl derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Potential inhibitor of specific enzymes or proteins.
Medicine: Investigated for its potential therapeutic properties, such as anticancer or antimicrobial activities.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of Thiourea, N-(4-(6-bromo-2-((4-methylphenoxy)methyl)-4-oxo-3(4H)-quinazolinyl)phenyl)-N’-(4-chlorophenyl)- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects through inhibition, activation, or modulation of these targets, leading to various biological outcomes.
Comparison with Similar Compounds
Similar Compounds
- Thiourea, N-(4-(6-chloro-2-((4-methylphenoxy)methyl)-4-oxo-3(4H)-quinazolinyl)phenyl)-N’-(4-chlorophenyl)-
- Thiourea, N-(4-(6-bromo-2-((4-ethylphenoxy)methyl)-4-oxo-3(4H)-quinazolinyl)phenyl)-N’-(4-chlorophenyl)-
Uniqueness
Thiourea, N-(4-(6-bromo-2-((4-methylphenoxy)methyl)-4-oxo-3(4H)-quinazolinyl)phenyl)-N’-(4-chlorophenyl)- is unique due to its specific substitution pattern and the presence of both bromo and chlorophenyl groups. These structural features may confer distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
118526-09-3 |
|---|---|
Molecular Formula |
C29H22BrClN4O2S |
Molecular Weight |
605.9 g/mol |
IUPAC Name |
1-[4-[6-bromo-2-[(4-methylphenoxy)methyl]-4-oxoquinazolin-3-yl]phenyl]-3-(4-chlorophenyl)thiourea |
InChI |
InChI=1S/C29H22BrClN4O2S/c1-18-2-13-24(14-3-18)37-17-27-34-26-15-4-19(30)16-25(26)28(36)35(27)23-11-9-22(10-12-23)33-29(38)32-21-7-5-20(31)6-8-21/h2-16H,17H2,1H3,(H2,32,33,38) |
InChI Key |
KHTMQUHAOUODIQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)OCC2=NC3=C(C=C(C=C3)Br)C(=O)N2C4=CC=C(C=C4)NC(=S)NC5=CC=C(C=C5)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


